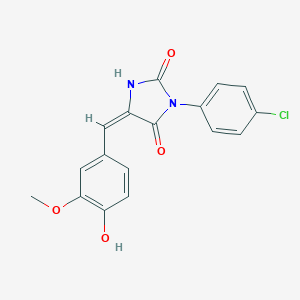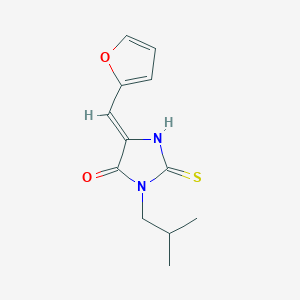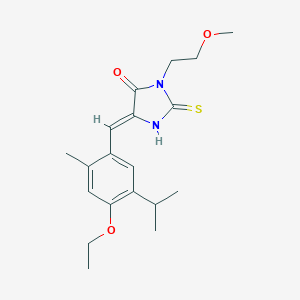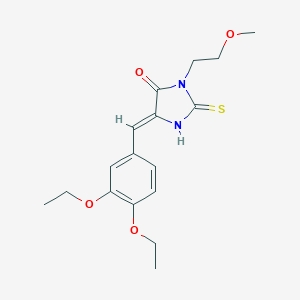
(5E)-3-(4-chlorophenyl)-5-(4-hydroxy-3-methoxybenzylidene)imidazolidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5E)-3-(4-chlorophenyl)-5-(4-hydroxy-3-methoxybenzylidene)imidazolidine-2,4-dione, also known as CHIM, is a synthetic compound with potential therapeutic applications. CHIM is a member of the imidazolidine-2,4-dione family of compounds and has been the subject of extensive scientific research due to its potential as a therapeutic agent.
Wirkmechanismus
The mechanism of action of (5E)-3-(4-chlorophenyl)-5-(4-hydroxy-3-methoxybenzylidene)imidazolidine-2,4-dione is not fully understood, but studies have shown that it may act by inhibiting the activity of certain enzymes and proteins involved in cancer cell growth and inflammation. (5E)-3-(4-chlorophenyl)-5-(4-hydroxy-3-methoxybenzylidene)imidazolidine-2,4-dione has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
(5E)-3-(4-chlorophenyl)-5-(4-hydroxy-3-methoxybenzylidene)imidazolidine-2,4-dione has been shown to have a number of biochemical and physiological effects. Studies have shown that (5E)-3-(4-chlorophenyl)-5-(4-hydroxy-3-methoxybenzylidene)imidazolidine-2,4-dione can reduce inflammation by inhibiting the production of inflammatory cytokines. (5E)-3-(4-chlorophenyl)-5-(4-hydroxy-3-methoxybenzylidene)imidazolidine-2,4-dione has also been shown to have antioxidant properties, which may help protect cells from damage caused by free radicals.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using (5E)-3-(4-chlorophenyl)-5-(4-hydroxy-3-methoxybenzylidene)imidazolidine-2,4-dione in lab experiments is that it is a synthetic compound, which means that it can be easily synthesized in large quantities. However, one limitation of using (5E)-3-(4-chlorophenyl)-5-(4-hydroxy-3-methoxybenzylidene)imidazolidine-2,4-dione is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects.
Zukünftige Richtungen
There are a number of potential future directions for research on (5E)-3-(4-chlorophenyl)-5-(4-hydroxy-3-methoxybenzylidene)imidazolidine-2,4-dione. One area of research could be to further investigate its potential as a chemotherapeutic agent. Another area of research could be to investigate its potential as an anti-inflammatory agent for the treatment of conditions such as arthritis. Additionally, more research could be done to better understand the mechanism of action of (5E)-3-(4-chlorophenyl)-5-(4-hydroxy-3-methoxybenzylidene)imidazolidine-2,4-dione and how it interacts with other proteins and enzymes in the body.
Synthesemethoden
The synthesis of (5E)-3-(4-chlorophenyl)-5-(4-hydroxy-3-methoxybenzylidene)imidazolidine-2,4-dione involves the reaction of 4-chloroaniline, 4-hydroxy-3-methoxybenzaldehyde, and glycine in the presence of acetic acid and glacial acetic acid. The resulting product is then purified using column chromatography to obtain pure (5E)-3-(4-chlorophenyl)-5-(4-hydroxy-3-methoxybenzylidene)imidazolidine-2,4-dione.
Wissenschaftliche Forschungsanwendungen
(5E)-3-(4-chlorophenyl)-5-(4-hydroxy-3-methoxybenzylidene)imidazolidine-2,4-dione has been the subject of extensive scientific research due to its potential therapeutic applications. Studies have shown that (5E)-3-(4-chlorophenyl)-5-(4-hydroxy-3-methoxybenzylidene)imidazolidine-2,4-dione has antitumor, anti-inflammatory, antioxidant, and antimicrobial properties. (5E)-3-(4-chlorophenyl)-5-(4-hydroxy-3-methoxybenzylidene)imidazolidine-2,4-dione has been shown to inhibit the growth of cancer cells and has potential as a chemotherapeutic agent.
Eigenschaften
Produktname |
(5E)-3-(4-chlorophenyl)-5-(4-hydroxy-3-methoxybenzylidene)imidazolidine-2,4-dione |
|---|---|
Molekularformel |
C17H13ClN2O4 |
Molekulargewicht |
344.7 g/mol |
IUPAC-Name |
(5E)-3-(4-chlorophenyl)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]imidazolidine-2,4-dione |
InChI |
InChI=1S/C17H13ClN2O4/c1-24-15-9-10(2-7-14(15)21)8-13-16(22)20(17(23)19-13)12-5-3-11(18)4-6-12/h2-9,21H,1H3,(H,19,23)/b13-8+ |
InChI-Schlüssel |
QXTHVYDOIWJAQC-MDWZMJQESA-N |
Isomerische SMILES |
COC1=C(C=CC(=C1)/C=C/2\C(=O)N(C(=O)N2)C3=CC=C(C=C3)Cl)O |
SMILES |
COC1=C(C=CC(=C1)C=C2C(=O)N(C(=O)N2)C3=CC=C(C=C3)Cl)O |
Kanonische SMILES |
COC1=C(C=CC(=C1)C=C2C(=O)N(C(=O)N2)C3=CC=C(C=C3)Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(2-fluorophenyl)-2-{[4-isobutyl-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B305631.png)
![4-({[5-(2-phenylethyl)-4-propyl-4H-1,2,4-triazol-3-yl]thio}acetyl)morpholine](/img/structure/B305632.png)
![N-(2-ethyl-6-methylphenyl)-2-{[4-(2-methoxyethyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B305637.png)
![2-{[4-(4-methylphenyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(morpholin-4-yl)ethanone](/img/structure/B305640.png)
![2-{[4-(3,4-dimethylphenyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(morpholin-4-yl)ethanone](/img/structure/B305641.png)
![2-{[4-(4-methoxyphenyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethanone](/img/structure/B305642.png)

![(5Z)-3-(2-methylpropyl)-2-thioxo-5-[(1,2,5-trimethyl-1H-pyrrol-3-yl)methylidene]imidazolidin-4-one](/img/structure/B305646.png)
![5-[(6-Bromo-1,3-benzodioxol-5-yl)methylene]-3-isobutyl-2-thioxo-4-imidazolidinone](/img/structure/B305647.png)



![3-(5-{(Z)-[1-(2-methoxyethyl)-5-oxo-2-thioxoimidazolidin-4-ylidene]methyl}furan-2-yl)benzoic acid](/img/structure/B305653.png)
![3-(2-Methoxyethyl)-5-[2-methyl-4-(1-pyrrolidinyl)benzylidene]-2-thioxo-4-imidazolidinone](/img/structure/B305654.png)